N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted at the 3-position with a 3-methylbenzamide group and at the 1-position with a 4-ethoxyphenyl moiety. This compound’s structural framework is reminiscent of bioactive molecules targeting enzymes or receptors, though its specific applications require further elucidation.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-9-7-17(8-10-18)22-13-16(12-19(22)23)21-20(24)15-6-4-5-14(2)11-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNTZTAQXSELNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide typically involves the reaction of 4-ethoxyphenylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium ethoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide has shown promising biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antidepressant Properties : Research indicates that the compound may influence neurotransmitter levels, which could be beneficial in treating depression.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cells | |
| Antidepressant | Modulation of neurotransmitters | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential for further development as an anticancer drug.
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological effects, the compound was administered to animal models to assess its impact on depressive behaviors. The results showed a marked improvement in behavioral tests typically used to evaluate antidepressant efficacy, suggesting that further exploration into its mechanism could yield valuable insights into new treatment options for depression.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Alkoxy Substituents
Compounds 5–8 () share the benzamide backbone but differ in the alkoxy substituents on the phenyl ring:
- Compound 5 : 4-methoxyphenyl
- Compound 6 : 4-ethoxyphenyl (same as the target compound)
- Compound 7 : 4-propoxyphenyl
- Compound 8 : 4-isopropoxyphenyl
Key Findings :
- Metabolic Stability : Longer alkoxy chains (e.g., propoxy) may reduce metabolic stability due to increased susceptibility to oxidative degradation. Ethoxy offers a balance between lipophilicity and stability .
Table 1: Alkoxy Substituent Effects
| Compound | Substituent | LogP* (Predicted) | Metabolic Stability (Relative) |
|---|---|---|---|
| 5 | 4-OCH₃ | 2.1 | High |
| 6 | 4-OCH₂CH₃ | 2.8 | Moderate |
| 7 | 4-OCH₂CH₂CH₃ | 3.4 | Low |
| 8 | 4-OCH(CH₃)₂ | 3.0 | Moderate |
*LogP values estimated using fragment-based methods.
Core Structure Variations
Pyrazolo-Pyridone Core (Compound 2, )
Compound 2 (N-(rel-(4S,5S)-7-Ethyl-4-(4-fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methylbenzamide) features a pyrazolo-pyridone core instead of pyrrolidinone.
Key Differences :
- Substituent Effects : The 4-fluorophenyl group in Compound 2 may improve metabolic stability compared to the ethoxyphenyl group in the target compound due to fluorine’s electronegativity and resistance to oxidation .
Benzimidazole-Acetamide Hybrid ()
The compound 2-{2-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide shares the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl moiety but incorporates a benzimidazole-acetamide group.
Key Differences :
- Binding Interactions : The benzimidazole ring may engage in π-π stacking or hydrogen bonding, unlike the simpler benzamide in the target compound.
- Pharmacokinetics : The N-isopropyl and N-phenyl groups could prolong half-life by reducing renal clearance .
Electronic and Steric Modifications
- Methyl vs. Bulkier Groups (): Derivatives like 4-ethoxy-N-[(4-ethylphenyl)methylideneamino]benzamide feature bulkier substituents on the benzamide nitrogen, which may increase steric hindrance and reduce target accessibility compared to the 3-methyl group in the target compound .
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrrolidine ring and various aromatic substituents. Its molecular formula is . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Ethoxyphenyl Group : This is generally done via nucleophilic substitution reactions.
- Attachment of the Methylbenzamide Moiety : Accomplished through amide coupling reactions using reagents like carbodiimides.
The detailed synthetic routes are critical for optimizing yield and purity, impacting the compound's biological activity significantly.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Analgesic Activity : Similar compounds have shown promise in pain modulation, potentially making this compound a candidate for pain management therapies.
- Anticancer Potential : The compound's interactions with specific cellular pathways may inhibit cancer cell proliferation, although detailed studies are needed to confirm these effects.
The proposed mechanisms by which this compound exerts its biological effects involve interactions with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its analgesic properties.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of similar compounds. For instance, benzamide derivatives have been shown to modulate key signaling pathways associated with inflammation and cancer cell growth. These studies typically measure:
- Cell Viability : Using assays like MTT or XTT to assess cytotoxicity.
- Cytokine Release : Evaluating levels of TNF-alpha and IL-6 in treated versus untreated cells.
| Study | Compound | Biological Activity | Methodology |
|---|---|---|---|
| This compound | Anti-inflammatory | Cytokine assay | |
| Related benzamide derivatives | Anticancer | Cell proliferation assay |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. For example, animal models have been used to evaluate its analgesic effects and overall safety profile. These studies often involve:
- Pain Models : Assessing efficacy in models such as the formalin test or tail-flick test.
- Toxicology Assessments : Monitoring for adverse effects at varying dosages.
Q & A
Basic Research Questions
Q. How can the crystal structure of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide be experimentally determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
- Growing high-quality single crystals via vapor diffusion or slow evaporation .
- Data collection using diffractometers (e.g., APEX2) with Mo/Kα radiation .
- Structure refinement with software like SHELXL or OLEX2 to resolve bond lengths, angles, and torsional parameters .
- Relevance : Confirms stereochemistry and intermolecular interactions critical for understanding reactivity and biological activity.
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Route 1 : Condensation of 3-methylbenzoyl chloride with a pyrrolidinone intermediate under anhydrous conditions (e.g., THF, DCM) using triethylamine as a base .
- Route 2 : Multi-step synthesis involving Suzuki coupling or amide bond formation, monitored by TLC/HPLC .
- Optimization : Adjust catalysts (e.g., Pd(PPh₃)₄ for coupling), solvent polarity, and temperature gradients (e.g., reflux vs. RT) to minimize side products .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Conduct a pre-experiment hazard analysis (e.g., reactivity of benzoyl chlorides, toxicity of intermediates) .
- Use PPE (gloves, goggles), fume hoods, and spill kits. Store under inert gas if moisture-sensitive .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer :
- Cross-validate with complementary techniques:
- 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational analysis) .
- Case Study : Discrepancies in carbonyl stretching frequencies may arise from polymorphic forms—solve via SCXRD or PXRD .
Q. What strategies are effective for studying this compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In vitro assays :
- Microsomal stability (human/rat liver microsomes) to assess metabolic liability .
- Plasma protein binding (equilibrium dialysis) to estimate free drug concentration .
- In vivo studies :
- Oral bioavailability via LC-MS/MS quantification in plasma .
- Tissue distribution using radiolabeled analogs .
Q. How can computational tools predict this compound’s biological activity against specific targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to screen against enzymes/receptors (e.g., kinases, GPCRs) .
- QSAR modeling : Train models with bioactivity datasets (e.g., ChEMBL) to prioritize structural modifications .
- MD simulations : Analyze binding stability (e.g., RMSD, hydrogen bond occupancy) over 100+ ns trajectories .
Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylations) .
- Design of Experiments (DoE) : Optimize parameters (stoichiometry, residence time) via response surface methodology .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>98%) .
Data Analysis and Reporting
Q. How should researchers document and archive crystallographic data for reproducibility?
- Methodological Answer :
- Deposit .cif files in the Cambridge Structural Database (CSD) or IUCr repository .
- Report R-factors, residual density maps, and H-bonding networks in CIF supplements .
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
